N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC9665173
Molecular Formula: C19H18N4O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N4O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | N-(3H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C19H18N4O3/c1-26-17-5-3-2-4-16(17)23-10-12(8-18(23)24)19(25)22-13-6-7-14-15(9-13)21-11-20-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,21)(H,22,25) |
| Standard InChI Key | MRBVRSDHRZIDRT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CN4 |
| Canonical SMILES | COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Introduction
Synthesis and Modification
The synthesis of such compounds typically involves multi-step organic reactions. These pathways allow for the introduction of various substituents that can alter the compound's properties and enhance its biological activity. Common methods include condensation reactions and substitutions that modify the benzimidazole or pyrrolidine rings.
Biological Activities and Potential Applications
Benzimidazole derivatives have been studied for their antimicrobial and anticancer properties. For example, 2-mercaptobenzimidazole derivatives have shown significant antimicrobial and anticancer activities against various bacterial and fungal strains and human cancer cell lines . While specific data on N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is lacking, its structural similarity to these compounds suggests potential biological activities.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Not specified | Benzimidazole, pyrrolidine, methoxyphenyl |
| N-(2-methyl-1H-benzimidazol-5-yl)-5-oxopyrrolidine-3-carboxamide | Not specified | Similar structure, lacks methoxyphenyl |
| N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide | C18H14F3N5O3 | Different heterocyclic framework, trifluoromethyl group |
Research Findings and Future Directions
While specific research findings on N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide are not available, studies on similar benzimidazole derivatives highlight their potential in medicinal chemistry. Further research is needed to explore the biological activities and potential therapeutic applications of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume